molecular formula C15H14O3 B1200401 2-(4-Phenylphenoxy)propanoic acid CAS No. 5555-13-5

2-(4-Phenylphenoxy)propanoic acid

Cat. No.: B1200401
CAS No.: 5555-13-5
M. Wt: 242.27 g/mol
InChI Key: FUPGQEMJIGUBGO-UHFFFAOYSA-N
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Description

2-(4-phenylphenoxy)propanoic acid is a member of biphenyls.

Scientific Research Applications

Anti-inflammatory Activities

Research into the properties of 2-(4-Phenylphenoxy)propanoic acid has revealed its potential for anti-inflammatory applications. A study identified new phenolic compounds, including variants of this compound, from the leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting their potential for anti-inflammatory use (Ren et al., 2021).

Material Science Applications

In material science, this compound has been explored for its utility in enhancing the reactivity of molecules towards benzoxazine ring formation. Its use can provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, which is crucial in developing a wide range of materials. This demonstrates the compound's potential as a renewable building block in material science (Trejo-Machin et al., 2017).

Analytical Chemistry Applications

This compound has been used in analytical chemistry for the determination of phenoxy herbicides in water samples. This involves a method using phase transfer microextraction with simultaneous derivatization, followed by GC-MS analysis. The sensitivity and accuracy of this method underscore the compound's relevance in environmental monitoring and analysis (Nuhu et al., 2012).

Biochemical Analysis

Biochemical Properties

2-(4-Phenylphenoxy)propanoic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as carboxylesterases and cytochrome P450s, influencing their catalytic functions. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their enzymatic activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At high doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal cellular functions. These threshold effects highlight the importance of dosage in determining the compound’s overall impact .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and oxidative stress responses. It interacts with enzymes such as acyl-CoA synthetases and peroxidases, influencing the flux of metabolites through these pathways. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules involved in energy production and oxidative stress responses. Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments, ensuring its proper localization and function .

Properties

IUPAC Name

2-(4-phenylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPGQEMJIGUBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-13-5
Record name Propionic acid, 2-(4-biphenylyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5555-13-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-BIPHENYLYLOXY)PROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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